3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide

Description

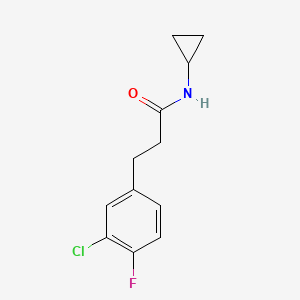

3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 3-chloro-4-fluorophenyl group at the third carbon and a cyclopropyl group attached to the amide nitrogen.

Properties

IUPAC Name |

3-(3-chloro-4-fluorophenyl)-N-cyclopropylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClFNO/c13-10-7-8(1-5-11(10)14)2-6-12(16)15-9-3-4-9/h1,5,7,9H,2-4,6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMBKMXKHCNTNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CCC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide typically involves the reaction of 3-chloro-4-fluoroaniline with cyclopropylcarbonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly in targeting specific enzymes or receptors.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties.

Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including changes in cellular metabolism, signal transduction, and gene expression .

Comparison with Similar Compounds

N-(3-Chlorophenyl)-3-cyclopentylpropanamide (CAS 425372-16-3)

- Structural Differences :

- The cyclopentyl group in this compound replaces the cyclopropyl group in the target molecule.

- The aromatic ring lacks the 4-fluoro substitution present in the target compound.

- Implications: The larger cyclopentyl group increases steric bulk and may reduce membrane permeability compared to the strained cyclopropane ring.

- Molecular Weight : 251.75 g/mol (vs. ~227.67 g/mol for the target compound, estimated based on cyclopropane’s smaller size) .

N-(3-Chloro-4-fluorophenyl)-3-(hydroxyamino)-3-iminopropanamide (CAS 219529-34-7)

- Structural Differences: Features a hydroxyimino (-NH-O-) group and an imino (=N-) group on the propanamide chain, replacing the simple amide structure.

- Implications: The hydroxyimino group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. Tautomerism between imino and keto forms may affect stability or reactivity. Potential for chelation or coordination with metal ions due to the hydroxylamine moiety .

3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide (Alfa Chemistry Product)

- Structural Differences: Lacks the cyclopropyl group; the amide nitrogen is substituted with a simple hydrogen or another unspecified group.

- Implications :

Data Table: Comparative Analysis

Key Research Findings and Implications

- Cyclopropane vs. Cyclopentane : The cyclopropane ring’s strain and compact size in the target compound may enhance binding to rigid biological targets (e.g., enzyme active sites) compared to cyclopentyl analogs .

- Functional Group Diversity: Hydroxyimino groups (as in CAS 219529-34-7) introduce redox activity, which could be leveraged in catalytic or therapeutic contexts but may also pose stability challenges .

Biological Activity

3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide, also known by its chemical identifier CAS No. 2329324-29-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClFNO, with a molecular weight of approximately 245.7 g/mol. The compound features a cyclopropyl group attached to a propanamide backbone, with a chlorofluorophenyl substituent that enhances its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that the compound may act as an inhibitor of certain enzymes, particularly those involved in inflammatory pathways and cancer cell proliferation.

Enzyme Inhibition

Studies have shown that this compound can inhibit the activity of various kinases, which play crucial roles in cell signaling and proliferation. By modulating these pathways, the compound may exert anti-inflammatory and anticancer effects.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Anti-inflammatory Effects : A study evaluated the compound's ability to reduce levels of pro-inflammatory cytokines in a murine model. The results indicated significant reductions in TNF-alpha and IL-6 levels following treatment with the compound, suggesting its potential as an anti-inflammatory agent.

- Anticancer Activity : In vitro assays demonstrated that this compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent in oncology.

- Antimicrobial Properties : The compound was tested against various bacterial strains, showing notable activity against Gram-positive bacteria. Synergy studies indicated that it could enhance the efficacy of existing antibiotics when used in combination.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the efficacy of this compound through structural modifications. These studies aim to improve its pharmacokinetic properties while maintaining or enhancing its biological activity.

Structure-Activity Relationship (SAR)

SAR studies have identified key functional groups that contribute to the compound's biological efficacy. Modifications to the cyclopropyl moiety and variations in halogen substitutions have been explored to optimize potency and selectivity for target enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.